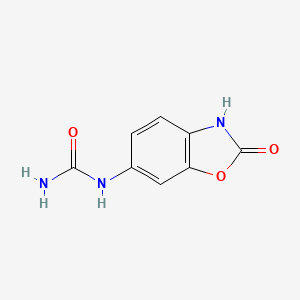
Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- is a compound that belongs to the class of benzoxazoles. Benzoxazoles are bicyclic planar molecules that have significant importance in synthetic organic chemistry, medicinal chemistry, and industrial applications. This compound is known for its diverse biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)-, typically involves the use of 2-aminophenol as a precursor. One common method involves the condensation of 2-aminophenol with aldehydes or ketones under various reaction conditions. For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used in water under reflux conditions to achieve high yields .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, nanocatalysts, and ionic liquid catalysts. These methods are designed to be efficient and environmentally friendly, allowing for large-scale production of the compound with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H2O2), ethanol, titanium tetraisopropoxide (TTIP), and mesoporous titania–alumina mixed oxide (MTAMO) as a catalyst. These reactions are typically carried out at moderate temperatures (e.g., 50°C) to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other benzoxazole derivatives.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable compound for biological research.
Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: Used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it can induce apoptosis (programmed cell death) by targeting specific signaling pathways. The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- include:
- Urea, (5-chloro-2,3-dihydro-2-oxo-6-benzoxazolyl)-
- Urea, (5-chloro-2,3-dihydro-3-methyl-2-oxo-6-benzoxazolyl)-
Uniqueness
What sets Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- apart from its similar compounds is its specific substitution pattern on the benzoxazole ring, which can lead to unique biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
81110-79-4 |
|---|---|
Fórmula molecular |
C8H7N3O3 |
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
(2-oxo-3H-1,3-benzoxazol-6-yl)urea |
InChI |
InChI=1S/C8H7N3O3/c9-7(12)10-4-1-2-5-6(3-4)14-8(13)11-5/h1-3H,(H,11,13)(H3,9,10,12) |
Clave InChI |
ZBOYCVVPACPLDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1NC(=O)N)OC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





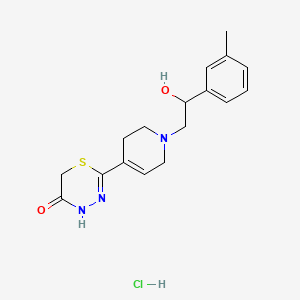
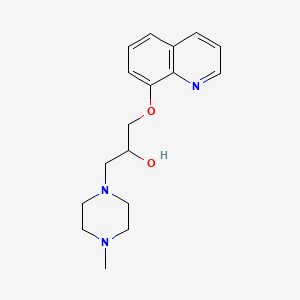
![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine](/img/structure/B15186270.png)
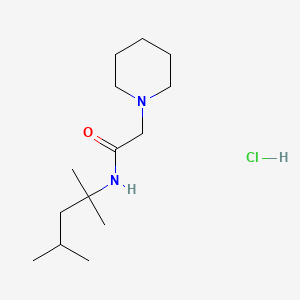
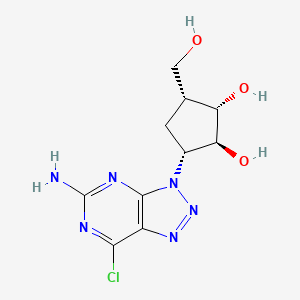
![(3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate](/img/structure/B15186285.png)
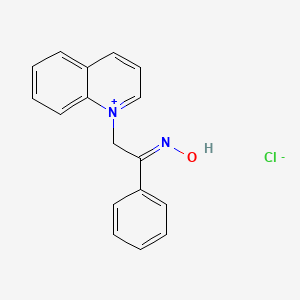
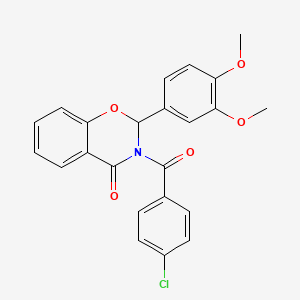
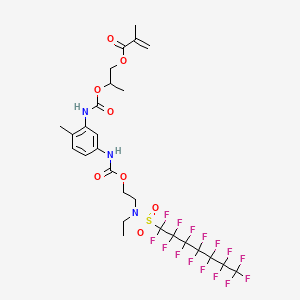
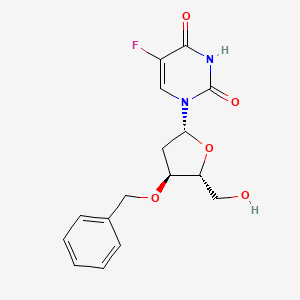
![methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxyethanimidothioate](/img/structure/B15186312.png)
